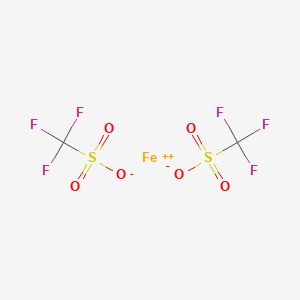

Iron(II) Trifluoromethanesulfonate

Cat. No. B1252563

Key on ui cas rn:

59163-91-6

M. Wt: 205.92 g/mol

InChI Key: QZLVALRWETVYSE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07125832B2

Procedure details

The ligand (0.833 g, 2.5 mmol) and triethylamine (0.505 g, 5 mmol) are dissolved in acetonitrile (5 ml). To this is added a solution of hexakis(acetonitrile) iron (II) trifluoromethanesulfonate (1.5 g, 2.5 mmol) in acetonitrile (5 ml) to yield a dark red solution. Sodium thiocyanate (0.406 g, 5 mmol) is then added and the reaction stirred for a further hour. The solvent is then removed under reduced pressure and the resulting solid is recrystallized from methanol to produce red microcrystals. Yield: 0.65 g (50%). Anal. Calc. for Fe1C23H29N7S2: C, 52.76; H, 5.59 and N, 18.74. Found: C 52.96; H, 5.53; N, 18.55. A mass spectrum displays the expected molecular ion peak [for Fe1C22H29N6S1]+ at m/z=465. The 1H NMR (300 MHz, CD3CN) δ=1.70(AB,2H), 2.0 (AB,2H), 2.24 (s,3H), 2.39 (m,2H), 2.70 (m,4H),3.68 (m,4H), 3.95 (m,4H), 4.2 (AB,2H), 7.09 (d,2H), 7.19 (d,2H), 7.52 (t,1H), 7.61 (d,1H). The IR spectrum (KBr) of the spectrum shows peaks at 1608 cm−1(pyridine) and strong peaks at 2099 and 2037 cm−1(SCN−)

[Compound]

Name

ligand

Quantity

0.833 g

Type

reactant

Reaction Step One

Name

hexakis(acetonitrile) iron (II) trifluoromethanesulfonate

Quantity

1.5 g

Type

reactant

Reaction Step Two

[Compound]

Name

1(pyridine)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.FC(F)(F)S([O-])(=O)=O.[S-]C#N.[Na+].[K+].[Br-]>C(#N)C>[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11] |f:1.2.3.4.5.6.7.8.9,10.11,12.13,15.16.17|

|

Inputs

Step One

[Compound]

|

Name

|

ligand

|

|

Quantity

|

0.833 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.505 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

hexakis(acetonitrile) iron (II) trifluoromethanesulfonate

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)[O-])(F)F.[Fe+2].C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.FC(S(=O)(=O)[O-])(F)F

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

0.406 g

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Five

[Compound]

|

Name

|

1(pyridine)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for a further hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a dark red solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is then removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting solid is recrystallized from methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce red microcrystals

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(S(=O)(=O)[O-])(F)F.[Fe+2].FC(S(=O)(=O)[O-])(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |